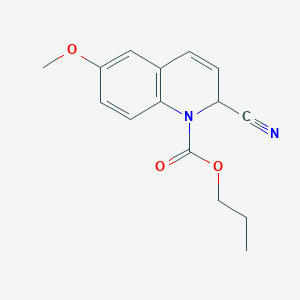![molecular formula C12H21N3O12S3 B12571130 1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 595544-79-9](/img/structure/B12571130.png)
1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-: is a complex organic compound that features a triazine ring substituted with three propanesulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate nucleophile.
Substitution with Propanesulfonic Acid Groups: The triazine core is then reacted with 3-mercaptopropanesulfonic acid under basic conditions to introduce the propanesulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.
Pathways Involved: It may influence biochemical pathways related to sulfonation and triazine metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triol: A simpler triazine derivative without the propanesulfonic acid groups.
2,4,6-Tris(2-hydroxyethylamino)-1,3,5-triazine: Another triazine compound with different substituents.
Uniqueness
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is unique due to the presence of three propanesulfonic acid groups, which impart distinct chemical and physical properties, making it suitable for specific applications that other triazine derivatives may not be able to fulfill.
Properties
CAS No. |
595544-79-9 |
|---|---|
Molecular Formula |
C12H21N3O12S3 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-[[4,6-bis(3-sulfopropoxy)-1,3,5-triazin-2-yl]oxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H21N3O12S3/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
OHOQHYRHZGKXBE-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


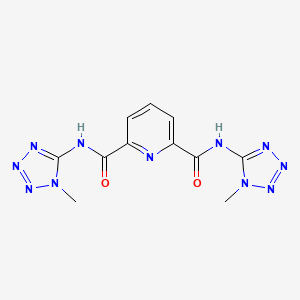
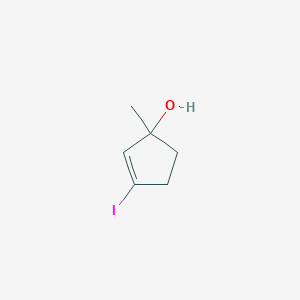
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)

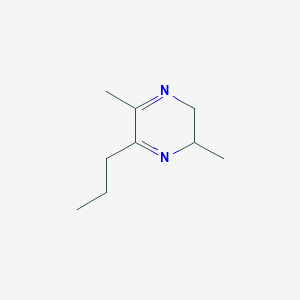
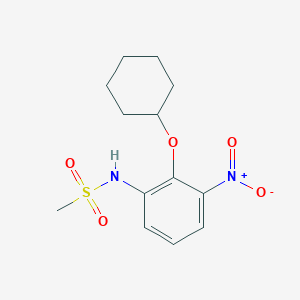
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

